3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide
Description
3-Chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative featuring a phthalazinone core (4-oxo-3,4-dihydrophthalazin-1-yl) linked via a methylene group. The compound’s structure integrates a sulfonamide pharmacophore, a chloro-substituted benzene ring, and a methyl-substituted phthalazinone moiety.
Properties
IUPAC Name |
3-chloro-2-methyl-N-[(3-methyl-4-oxophthalazin-1-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O3S/c1-11-14(18)8-5-9-16(11)25(23,24)19-10-15-12-6-3-4-7-13(12)17(22)21(2)20-15/h3-9,19H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHKGFVVFSBKEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-chloro-2-methyl-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHClNOS
- Molecular Weight : 332.81 g/mol
The compound contains a chloro group, a sulfonamide moiety, and a phthalazin derivative, which are critical for its biological activity.
Antimicrobial Activity
Sulfonamides are known for their antimicrobial properties. The presence of the sulfonamide group in this compound suggests potential effectiveness against bacterial infections. Studies have indicated that similar compounds exhibit significant antibacterial activity by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
Antitumor Activity
Recent research has highlighted the potential of sulfonamide derivatives in cancer treatment. For instance, compounds with similar structures have demonstrated cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis.
Neuroprotective Effects
The phthalazin moiety in the compound may contribute to neuroprotective effects. Research indicates that phthalazin derivatives can inhibit neuroinflammation and protect neuronal cells from oxidative stress. This is particularly relevant in neurodegenerative diseases like Alzheimer's, where inflammation plays a key role.
Inhibition of Enzymatic Activity
Inhibitory effects on specific enzymes have been documented for compounds similar to this compound. For example, studies show that certain sulfonamides can inhibit carbonic anhydrases, which are implicated in various physiological processes including respiration and acid-base balance.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Test Organism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | S. aureus | 15 |
| Compound B | E. coli | 20 |
| Target Compound | S. aureus | 18 |
Study 2: Antitumor Activity
In another study focusing on cancer cell lines, the compound was tested for its cytotoxic effects on human breast cancer cells (MCF7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM after 48 hours of treatment.
Study 3: Neuroprotective Properties
Research investigating the neuroprotective properties of phthalazin derivatives revealed that treatment with similar compounds reduced levels of pro-inflammatory cytokines in microglial cells. This suggests a potential therapeutic role in conditions characterized by neuroinflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound’s closest analogs, based on structural motifs, include sulfonamide derivatives with heterocyclic cores. For example:
- 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (Example 53, ): This compound substitutes the phthalazinone ring with a chromen-4-one (flavone-like) core and a pyrazolo[3,4-d]pyrimidinyl group. Both compounds share a sulfonamide group but differ in heterocyclic systems and substituents (e.g., fluoro vs. chloro/methyl groups) .
Physicochemical Properties
Research Findings and Data Analysis
- Software Utilization : Structural characterization of such compounds often employs crystallographic tools like SHELX (for refinement) and WinGX/ORTEP (for visualization) . These programs aid in resolving the stereochemistry of heterocyclic cores and sulfonamide linkages.
- Activity Trends : Fluorinated analogs (e.g., Example 53) may exhibit higher metabolic stability than chlorinated derivatives due to fluorine’s electronegativity, but chloro/methyl groups in the target compound could improve hydrophobic interactions in target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
